molecular formula C16H24N2S B5785631 1-Cycloheptyl-3-(2,4-dimethylphenyl)thiourea

1-Cycloheptyl-3-(2,4-dimethylphenyl)thiourea

Cat. No.: B5785631
M. Wt: 276.4 g/mol
InChI Key: QRDOOOGQVIOJSZ-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(2,4-dimethylphenyl)thiourea is an organosulfur compound belonging to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound’s structure consists of a cycloheptyl group attached to a thiourea moiety, which is further substituted with a 2,4-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cycloheptyl-3-(2,4-dimethylphenyl)thiourea can be synthesized via the reaction between cycloheptylamine and 2,4-dimethylphenyl isothiocyanate. The reaction typically occurs under a non-catalytic environment and involves the following steps:

  • Dissolve cycloheptylamine in an appropriate solvent such as acetone or ethanol.
  • Add 2,4-dimethylphenyl isothiocyanate to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using industrial-scale crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-3-(2,4-dimethylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, solvent (e.g., dichloromethane).

    Reduction: Lithium aluminum hydride; reaction conditionsreflux, solvent (e.g., tetrahydrofuran).

    Substitution: Halides, electrophiles; reaction conditionsroom temperature, solvent (e.g., acetone).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Cycloheptyl-3-(2,4-dimethylphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(2,4-dimethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes.

Comparison with Similar Compounds

1-Cycloheptyl-3-(2,4-dimethylphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Cyclohexyl-3-(2,4-dimethylphenyl)thiourea: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    1-(4-Chlorophenyl)-3-cyclohexylthiourea: Contains a chlorophenyl group instead of a dimethylphenyl group.

    1-(3-Methylpyridin-2-yl)-3-phenylthiourea: Contains a pyridinyl group instead of a dimethylphenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cycloheptyl-3-(2,4-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2S/c1-12-9-10-15(13(2)11-12)18-16(19)17-14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDOOOGQVIOJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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